Quetiapine-d4 Fumarate is a stable isotope-labeled derivative of quetiapine, which is classified as an atypical antipsychotic agent. Quetiapine is primarily utilized in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The compound is known for its efficacy and lower incidence of extrapyramidal side effects compared to other antipsychotics, making it a preferred choice in clinical settings .
Quetiapine-d4 Fumarate is derived from quetiapine through isotopic labeling, specifically deuterium substitution at specific positions in the molecule. This compound falls under the category of dibenzothiazepines, characterized by a dibenzothiazepine moiety that consists of two benzene rings connected by a thiazepine ring . The chemical formula for quetiapine-d4 Fumarate is , with a molecular weight of 445.56 g/mol .
The synthesis of quetiapine-d4 Fumarate begins with the production of quetiapine itself, which involves several key steps:
The final product is then salt-formed with fumaric acid to produce quetiapine-d4 Fumarate, which is often used for research purposes due to its isotopic labeling that aids in pharmacokinetic studies .
Quetiapine-d4 Fumarate maintains a tetracyclic structure similar to its parent compound, quetiapine. The presence of deuterium alters some physical properties without significantly changing the pharmacological profile. The structural representation includes:
The isotopic enrichment is reported to be greater than 95%, ensuring high purity for analytical applications .
Quetiapine-d4 Fumarate can participate in various chemical reactions typical for its class, including:
These reactions are crucial for understanding the drug's behavior in biological systems and its interactions with various metabolic pathways .
Quetiapine-d4 Fumarate functions through multiple receptor interactions:
This multifaceted receptor activity contributes to its therapeutic effects in managing psychotic symptoms while minimizing side effects such as hyperprolactinemia and extrapyramidal symptoms .
The physical properties of quetiapine-d4 Fumarate include:
Chemical properties include:
Quetiapine-d4 Fumarate is primarily utilized in research contexts:
Due to its unique properties, quetiapine-d4 Fumarate serves as an important tool in advancing knowledge regarding atypical antipsychotic therapies .
The systematic nomenclature of quetiapine-d4 fumarate reflects both its isotopic substitution pattern and salt stoichiometry. According to IUPAC conventions, the base compound is designated as 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol-1,1,2,2-d₄, specifying deuterium incorporation at the four carbon-bound hydrogens of the terminal ethanol moiety’s methylene groups [6] [7]. The fumarate counterion (E)-but-2-enedioate forms a hemifumarate salt, yielding the complete molecular formula C₂₅H₂₅D₄N₃O₆S with a molecular weight of 503.60–507.6 g/mol depending on isotopic purity [3] .
Stereochemically, deuterium substitution occurs at non-chiral centers, preserving the parent molecule’s conformational properties:
Table 1: Nomenclature and Structural Specifications of Quetiapine-d4 Fumarate
Nomenclature System | Designation | Significance |
---|---|---|
IUPAC Name | 2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid | Specifies deuterium positions at piperazine ring |
CAS Registry | 1287376-15-1 (primary); 1185247-12-4 (alternative) | Unique chemical identifier |
Canonical SMILES | [2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42)OCCO | Encodes deuterated structure |
Deuterium Locations | Ethoxyethanol chain (C1,1,2,2-tetradeuterio) | Targets metabolic soft spot |
The isotopic labeling must exceed 95% deuteration at specified positions to ensure valid pharmacokinetic interpretations, verified via mass spectrometry and NMR [7]. Alternative designations like "quetiapine-D8 fumarate" occasionally appear in commercial catalogs but refer to the same tetradeuterated base molecule, reflecting inconsistent labeling conventions rather than structural differences [6].
Deuterated antipsychotics represent a natural evolution in psychopharmacology, building upon three distinct eras:
Quetiapine-d4 fumarate specifically evolved from metabolic studies identifying the ethoxyethanol side chain as a site of extensive oxidative metabolism. Early deuterated analogs focused on "deuterium switches" – direct isotopic substitution of marketed drugs to prolong half-life. Contemporary approaches integrate deuteration earlier in drug discovery, exemplified by deucravacitinib (2022), demonstrating enhanced target selectivity via metabolic pathway modulation [4].
Table 2: Key Milestones in Deuterated Antipsychotic Development
Year | Compound | Deuteration Strategy | Therapeutic Advancement |
---|---|---|---|
1954 | Chlorpromazine | None | First-generation antipsychotic |
1997 | Quetiapine | None | Multireceptor atypical antipsychotic |
2017 | Deutetrabenazine | Deuterium switch (VMAT2 inhibitor) | First FDA-approved deuterated CNS drug |
2022 | Deucravacitinib | De novo deuterated TYK2 inhibitor | Validated deuterium in novel therapeutics |
Present | Quetiapine-d4 | Targeted deuteration (ethoxyethanol) | Metabolic stabilization of thiazepine scaffold |
The synthesis of quetiapine-d4 initially followed classical organic routes using deuterated ethylene oxide or ethanol-d₆ precursors, but advanced catalytic methods now enable direct C–H deuteration via B(C₆F₅)₃-catalyzed H/D exchange with acetone-d₆, achieving >95% isotopic incorporation at β-amino positions [5].
Deuterium’s therapeutic utility in quetiapine arises from the deuterium kinetic isotope effect (DKIE), where the higher mass of deuterium strengthens the C–D bond compared to C–H (bond dissociation energy: ~464 kJ/mol vs ~439 kJ/mol). This reduces the rate of rate-limiting C–H bond cleavage during oxidative metabolism, particularly by cytochrome P450 (CYP) enzymes [4] [7].
Metabolic Stabilization: Quetiapine undergoes extensive hepatic oxidation via CYP3A4 at its ethoxyethanol tail, forming inactive sulfoxides and carboxylic acids. Deuterium substitution at these positions:
Receptor Binding Preservation: Despite deuteration, quetiapine-d4 maintains:
Table 3: Deuterium Substitution Effects on Quetiapine Properties
Parameter | Non-deuterated Quetiapine | Quetiapine-d4 | Mechanistic Basis |
---|---|---|---|
Primary Metabolic Site | Ethoxyethanol C-H bonds | Deuterated (C-D bonds) | Targets "soft spot" |
CYP3A4 Oxidation Rate | High (t₁/₂ ~3h) | Reduced (t₁/₂ ~7h) | DKIE (kH/kD ≈ 2–5) |
Plasma AUC | Reference | ↑ 1.8–2.2 fold | Decreased clearance |
5-HT₂A Binding (Kᵢ) | 42 nM | 38 nM | Isotopic steric similarity |
Isotopic Impurity | N/A | <5% protiated | Essential for valid tracer studies |
Research Applications: Beyond therapeutic potential, quetiapine-d4 fumarate serves as an indispensable isotopologue tracer for:
The strategic deuteration exemplifies rational optimization of thiazepine therapeutics, balancing metabolic stability with preserved receptor engagement – a paradigm now extending to novel deuterated compounds like BMS-986322 in clinical development [4] [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1